molecular formula C9H8O3 B1342639 3-Formyl-4-methylbenzoic Acid CAS No. 69526-89-2

3-Formyl-4-methylbenzoic Acid

Cat. No.: B1342639
CAS No.: 69526-89-2
M. Wt: 164.16 g/mol
InChI Key: REPNRLBITGLALU-UHFFFAOYSA-N
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Description

3-Formyl-4-methylbenzoic Acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-4-methylbenzoic acid
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InChI

InChI=1S/C9H8O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNRLBITGLALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307031
Record name 3-Formyl-4-methylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
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CAS No.

69526-89-2
Record name 3-Formyl-4-methylbenzoic acid
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Record name 3-Formyl-4-methylbenzoic acid
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Record name 3-formyl-4-methylbenzoic acid
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Foundational & Exploratory

Spectroscopic Data of 3-Formyl-4-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction: The Chemical Significance of this compound

This compound, systematically named 4-Formyl-3-methylbenzoic acid with the CAS Number 24078-23-7 , is a bifunctional aromatic compound of significant interest in organic synthesis.[1][2][3][4][5] Its structure, featuring both a carboxylic acid and a formyl (aldehyde) group on a toluene backbone, makes it a versatile building block for the construction of more complex molecules.[1] The strategic placement of these functional groups allows for selective reactions, enabling the synthesis of a wide array of derivatives, including novel alkylaminomethyl substituted phenyl and thienyl compounds that have shown potential as potent S1PR1 agonists.[5]

This guide will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectroscopic signature is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)~13.2Singlet
Aldehyde (-CHO)~10.4Singlet
Aromatic (H5)~8.25Doublet
Aromatic (H6)~7.58Doublet
Aromatic (H2)~8.42Singlet
Methyl (-CH₃)~2.68Singlet

Source: Predicted data from chemical database analysis.[1]

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (δ ~13.2 ppm): This highly deshielded singlet is characteristic of a carboxylic acid proton and is often broad.

  • Aldehyde Proton (δ ~10.4 ppm): The aldehyde proton also appears as a sharp singlet in a highly downfield region due to the strong deshielding effect of the carbonyl group. For comparison, the aldehyde proton in benzaldehyde resonates around 10.0 ppm.[6]

  • Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the benzene ring will exhibit a splitting pattern dependent on their coupling with each other. The proton ortho to the formyl group (H5) and the proton ortho to the carboxylic acid group (H2) are expected to be the most deshielded.

  • Methyl Protons (δ ~2.68 ppm): The methyl group protons will appear as a singlet in the upfield region, typical for methyl groups attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-20 mg of the compound.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic proton.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram 1: ¹H NMR Experimental Workflow

G Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-20 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert acquire Acquire FID using ¹H pulse sequence insert->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration and Referencing phase->integrate end end integrate->end Final Spectrum

Caption: A streamlined workflow for obtaining a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~167
Aldehyde (-CHO)~192
Aromatic (C4)~138
Aromatic (C1)~134
Aromatic (C3)~140
Aromatic (C5)~130
Aromatic (C2)~132
Aromatic (C6)~129
Methyl (-CH₃)~21

Source: Based on additive rules and comparison with similar compounds.[2][8]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid and aldehyde groups are the most downfield signals, with the aldehyde carbon typically appearing at a higher chemical shift than the carboxylic acid carbon.

  • Aromatic Carbons: The six aromatic carbons will appear in the region of 120-145 ppm. The carbons attached to the electron-withdrawing substituents (C1, C3, and C4) will be shifted further downfield.

  • Methyl Carbon: The methyl carbon will be the most upfield signal, typically around 20-25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the main difference being the need for a higher sample concentration and a longer acquisition time.

  • Sample Preparation: Weigh 20-50 mg of the compound.[7]

  • Dissolution: Dissolve in 0.6-0.7 mL of a deuterated solvent.

  • Acquisition: Use a standard ¹³C NMR pulse sequence, often with proton decoupling to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (very broad)
Aromatic C-HStretching3100-3000
Aldehyde C-HStretching2850-2800 and 2750-2700
Carboxylic Acid C=OStretching1710-1680
Aldehyde C=OStretching1700-1680
Aromatic C=CStretching1600-1450
C-OStretching1320-1210
O-HBending1440-1395 and 950-910

Source: Based on established IR correlation tables.[9][10]

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹.[9] The two carbonyl stretching bands (from the carboxylic acid and aldehyde) may overlap to form a broad, strong absorption around 1700 cm⁻¹. The presence of two distinct C-H stretching bands for the aldehyde proton can also be a key diagnostic feature.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_setup Instrument Setup cluster_sample Sample Analysis background Record Background Spectrum place_sample Place Powdered Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum end end collect_spectrum->end Final IR Spectrum

Sources

An In-depth Technical Guide to Nucleophilic Addition to the Formyl Group of 3-Formyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic addition reactions targeting the formyl group of 3-Formyl-4-methylbenzoic acid. This bifunctional aromatic compound presents unique challenges and opportunities in synthetic chemistry due to the presence of both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid. This document explores the fundamental principles governing these reactions, including steric and electronic effects, and offers detailed, field-proven protocols for key transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The guide emphasizes chemoselectivity, offering strategies for selective formyl group modification both with and without the use of protecting groups for the carboxylic acid functionality.

Introduction: The Synthetic Potential of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a benzoic acid scaffold substituted with a reactive formyl group and a methyl group, allows for a diverse range of chemical modifications. The formyl group is a prime target for nucleophilic addition, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of complex molecules, including secondary and tertiary alcohols, alkenes, and amines.

However, the presence of the carboxylic acid group introduces a significant challenge. Its acidic proton can be readily deprotonated by many common nucleophiles, such as Grignard reagents and unstabilized Wittig ylides, leading to undesired acid-base reactions and consumption of the nucleophile. This guide will address this challenge by presenting two main strategies:

  • Protection-Deprotection Strategy: The carboxylic acid is temporarily converted to a less reactive functional group, such as an ester, to allow for the desired nucleophilic addition to the formyl group. The protecting group is then removed in a subsequent step.

  • Chemoselective Reaction Conditions: The use of reagents and conditions that selectively react with the aldehyde in the presence of the free carboxylic acid.

This guide will provide a detailed exploration of these strategies, complete with experimental protocols and mechanistic insights.

Fundamental Principles of Nucleophilic Addition to Aromatic Aldehydes

The reactivity of the formyl group in this compound is governed by both electronic and steric factors. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophilic attack on this carbon leads to a tetrahedral intermediate, which is then typically protonated to yield the alcohol product.[1]

Aromatic aldehydes, such as the one in our target molecule, are generally less reactive than aliphatic aldehydes. This is because the aromatic ring can donate electron density to the carbonyl group through resonance, reducing its electrophilicity. The methyl group at the 4-position, being weakly electron-donating, further slightly deactivates the formyl group towards nucleophilic attack.

Strategic Approaches to Nucleophilic Addition

The Protecting Group Strategy: Esterification

To circumvent the issue of the acidic carboxylic acid proton, a common and effective strategy is to first protect it as an ester. The methyl ester, methyl 3-formyl-4-methylbenzoate, is a common intermediate.

This protocol describes the conversion of the carboxylic acid to its methyl ester using methanol and a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-formyl-4-methylbenzoate.

  • Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

dot graph "Fischer_Esterification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the Fischer Esterification of this compound.

With the carboxylic acid protected, a wide range of nucleophilic additions can now be performed on the formyl group.

Chemoselective Nucleophilic Additions

In certain cases, it is possible to achieve selective nucleophilic addition to the formyl group without protecting the carboxylic acid. This is typically achieved with less basic nucleophiles or under conditions where the carboxylic acid is deprotonated to the less reactive carboxylate.

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[2] This reaction can often be performed chemoselectively in the presence of a carboxylic acid, particularly when using mild reducing agents like sodium triacetoxyborohydride [NaB(OAc)₃H].[2]

This protocol details the direct reductive amination of the title compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM.

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting secondary amine product by column chromatography or recrystallization.

Quantitative Data for Reductive Amination of Methyl 4-formylbenzoate (a close analog):

AmineReducing AgentSolventTime (h)Yield (%)Reference
AmmoniaSodium BorohydrideMethanol788-89[3]
BenzylamineSodium Triacetoxyborohydride1,2-Dichloroethane1285-95[3]
AnilineSodium CyanoborohydrideMethanol1270-85[3]
PiperidineSodium Triacetoxyborohydride1,2-Dichloroethane880-90[3]
MorpholineSodium BorohydrideMethanol1075-85[3]

dot graph "Reductive_Amination_Pathway" { layout=dot; rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: General pathway for the reductive amination of this compound.

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[4][5] While unstabilized ylides are strongly basic and will deprotonate the carboxylic acid, stabilized ylides (e.g., those containing an adjacent ester or ketone group) are less basic and can react chemoselectively with the formyl group.[6]

This protocol outlines the olefination of the title compound using a commercially available stabilized ylide.

Materials:

  • This compound

  • Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and the stabilized Wittig reagent (1.1 eq) in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Expected Outcome: Formation of the corresponding (E)-alkene as the major product.[4]

dot graph "Wittig_Reaction_Logic" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Logical flow of the Wittig reaction with a stabilized ylide.

Conclusion and Future Perspectives

The nucleophilic addition to the formyl group of this compound is a versatile transformation that opens the door to a wide array of synthetically useful derivatives. The choice of strategy, either employing a protecting group or utilizing chemoselective conditions, depends on the nature of the nucleophile and the desired final product. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block.

Future research in this area may focus on the development of novel organocatalytic methods for asymmetric nucleophilic additions to this substrate, allowing for the enantioselective synthesis of chiral molecules. Furthermore, the exploration of other protecting groups for the carboxylic acid that can be removed under orthogonal conditions will continue to expand the synthetic utility of this compound.

References

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved February 10, 2026, from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Organic Chemistry II / CHEM 252 Chapter 16 – Aldehydes and Ketones I. Nucleophilic Addition to the Carbonyl Group. (n.d.). Retrieved February 10, 2026, from [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Barrett, A. G. M., & Spilling, C. D. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
  • Lab5 procedure esterification. (n.d.). Retrieved February 10, 2026, from [Link]

  • LibreTexts. (2024, May 9). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved February 10, 2026, from [Link]

  • Protection and deprotection of carboxylic acid. (2018, March 27). Slideshare. Retrieved February 10, 2026, from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). Retrieved February 10, 2026, from [Link]

  • One-pot Wittig reaction with 4-formylbenzoic acid. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Condensation Protocols for 3-Formyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

3-Formyl-4-methylbenzoic acid (CAS: 58585-64-5) serves as a critical bifunctional scaffold in medicinal chemistry and materials science.[1][2] Unlike its para-substituted isomer (4-formylbenzoic acid), this molecule presents a unique 1,3,4-substitution pattern.[1] The C3-aldehyde acts as a highly reactive electrophile for condensation reactions, while the C1-carboxylic acid provides a handle for solubility modulation or surface anchoring, and the C4-methyl group introduces necessary steric bulk and lipophilicity.

This guide details three validated condensation protocols:

  • Knoevenagel Condensation: For extending carbon skeletons (e.g., cinnamic acid derivatives).[2]

  • Schiff Base Formation: For synthesizing ligands and reversible drug linkers.[2]

  • Reductive Amination: For creating stable amine bridges (e.g., in PROTAC linkers).[2]

Critical Structural Insight

Expert Note: Researchers often confuse this isomer with 2-formylbenzoic acid (phthalaldehyde acid).[1][2] Unlike the 2-formyl isomer, This compound cannot undergo direct intramolecular cyclization with hydrazine to form phthalazinones (the scaffold of PARP inhibitors like Olaparib) because the acid and aldehyde groups are in a meta relationship.[1][2] Attempts to cyclize will result in stable hydrazones, not fused heterocycles.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape Start This compound (Electrophile) Amine + Primary Amine (R-NH2) Start->Amine ActiveMethylene + Active Methylene (Malononitrile) Start->ActiveMethylene Hydrazine + Hydrazine (NH2-NH-R) Start->Hydrazine SchiffBase Schiff Base (Imine) Ligand/Linker Amine->SchiffBase Dehydration (-H2O) Styryl Styryl Derivative (Knoevenagel Product) ActiveMethylene->Styryl Base Cat. (-H2O) Hydrazone Stable Hydrazone (Bioactive Core) Hydrazine->Hydrazone Acid Cat. (No Cyclization)

Figure 1: Divergent synthetic pathways.[1][2] Note the distinct lack of cyclization in the hydrazine pathway due to meta-substitution.[1]

Protocol A: Knoevenagel Condensation

Objective: Synthesis of 3-(2,2-dicyanovinyl)-4-methylbenzoic acid derivatives. Mechanism: Base-catalyzed deprotonation of an active methylene compound followed by nucleophilic attack on the aldehyde.[2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)[1][2]

  • Catalyst: Piperidine (0.1 equiv) or Morpholine[1][2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 178 mg) in Ethanol (5 mL).

  • Activation: Add Malononitrile (1.1 mmol, 73 mg). The solution should remain clear.

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise.

    • Why: Piperidine acts as a base to deprotonate malononitrile, generating the nucleophilic carbanion.

  • Reaction: Stir at Room Temperature for 2–4 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[2] The product is typically more polar than the aldehyde but less polar than the acid starting material if esterified.

  • Work-up:

    • Acidify the mixture with 1N HCl to pH ~3 (precipitates the product and neutralizes piperidine).

    • Filter the solid precipitate.[2]

    • Wash with cold water (2 x 5 mL) and cold Ethanol (1 x 2 mL).[2]

  • Purification: Recrystallize from hot Ethanol if necessary.

Expected Yield: 85–95% Data Validation:

  • 1H NMR: Disappearance of aldehyde singlet (~10.2 ppm).[2] Appearance of vinyl proton singlet (~7.8–8.2 ppm).[2]

Protocol B: Schiff Base Formation (Imine Synthesis)

Objective: Synthesis of N-substituted imines for MOF linkers or biological evaluation.[2] Mechanism: Reversible condensation of amine and aldehyde with water removal.[2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Primary Aromatic Amine (e.g., Aniline derivative) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde (1.0 equiv) in Absolute Ethanol (0.5 M concentration).

    • Note: If solubility is poor due to the carboxylic acid, add minimal DMF.

  • Addition: Add the primary amine (1.0 equiv) in one portion.

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

    • Why: Mild acid activates the carbonyl oxygen, making the carbon more electrophilic without protonating the amine into a non-nucleophilic ammonium salt.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours .

    • Equilibrium Control: For difficult substrates, use a Dean-Stark trap or molecular sieves (3Å) to remove water and drive the equilibrium forward.

  • Isolation:

    • Cool the mixture to 0°C (ice bath). The Schiff base often crystallizes out.[2]

    • Filter and wash with cold ethanol.[2]

Troubleshooting Table
IssueRoot CauseSolution
No Precipitate Product is too solubleEvaporate solvent to 50% volume; add diethyl ether to induce crash-out.
Low Conversion Equilibrium limitationAdd activated Molecular Sieves (3Å) to the reaction vessel.
Hydrolysis Moisture in solventUse anhydrous ethanol; store product in desiccator.[1][2]

Protocol C: Reductive Amination

Objective: Irreversible conversion of the formyl group to a secondary amine.[2] Relevance: Common in fragment-based drug discovery to link the benzoic acid "head" to a "tail" group.[2]

Workflow Diagram

ReductiveAmination Step1 Step 1: Imine Formation Solvent: DCE or MeOH Time: 1 hr Step2 Step 2: Reduction Reagent: NaBH(OAc)3 Time: 2-16 hrs Step1->Step2 Do not isolate imine Step3 Step 3: Quench & Extraction Sat. NaHCO3 / EtOAc Step2->Step3 Monitor via LCMS

Figure 2: One-pot reductive amination workflow.

Step-by-Step Methodology
  • Imine Formation: Mix this compound (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or Methanol. Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material to the alcohol.

  • Reaction: Stir at room temperature overnight.

  • Quench: Add saturated aqueous NaHCO3.

  • Extraction: Extract with Ethyl Acetate. The carboxylic acid may require pH adjustment (acidification) to extract into the organic layer, or it can be purified directly from the aqueous phase if it forms a zwitterion.

References

  • Organic Syntheses. (1943).[2] Knoevenagel Condensation: Ethyl Benzalmalonate.[2][3] Org. Synth. 1943, 23,[4] 29. Retrieved October 26, 2023, from [Link]

  • SciELO. (2012).[2] Knoevenagel condensation of aromatic aldehydes in ionic liquids. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for Protecting Group Strategies for 3-Formyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of Bifunctional Aromatics

3-Formyl-4-methylbenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its two reactive centers—an electrophilic aldehyde and a nucleophilic carboxylic acid—offer a versatile platform for molecular elaboration. However, the similar reactivity profiles of these functional groups under many reaction conditions necessitate a robust protecting group strategy to achieve selective transformations. This guide provides a detailed overview of orthogonal protecting group strategies, enabling researchers to selectively mask and unmask the formyl and carboxyl moieties of this compound, thereby unlocking its full synthetic potential.

The core principle of this guide is orthogonal protection , a strategy that employs protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while the other remains protected[1]. For this compound, we will explore the protection of the aldehyde as a cyclic acetal and the carboxylic acid as a methyl ester. This combination is particularly effective as the acetal is stable to basic conditions but labile to acid, while the ester is stable to mild acid but can be cleaved under basic or stronger acidic conditions.

Strategic Overview: An Orthogonal Approach

The successful manipulation of this compound hinges on the selective protection and deprotection of its aldehyde and carboxylic acid functionalities. The chosen strategy involves two key transformations:

  • Protection of the Aldehyde: The formyl group is protected as a 1,3-dioxolane (a cyclic acetal) by reacting it with ethylene glycol. This acetal is stable to a wide range of reaction conditions, including basic, organometallic, and reducing reagents, but is readily cleaved by acid-catalyzed hydrolysis[2].

  • Protection of the Carboxylic Acid: The carboxylic acid is converted to a methyl ester via Fischer esterification. The resulting ester is resistant to the mildly acidic conditions used for acetal deprotection but can be hydrolyzed under basic conditions (saponification) or more vigorous acidic conditions[2].

This orthogonal relationship is the cornerstone of the synthetic strategy, allowing for the selective unmasking and subsequent reaction of either functional group.

Experimental Protocols

Protocol 1: Selective Protection of the Aldehyde Group as a 1,3-Dioxolane

This protocol details the formation of 4-methyl-3-(1,3-dioxolan-2-yl)benzoic acid, effectively protecting the aldehyde functionality. The reaction is driven to completion by the azeotropic removal of water.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 60.9 mmol).

  • Add toluene (120 mL) to the flask.

  • Add ethylene glycol (5.1 mL, 91.4 mmol, 1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.58 g, 3.0 mmol, 0.05 equivalents).

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the p-TsOH catalyst and any unreacted starting material.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-methyl-3-(1,3-dioxolan-2-yl)benzoic acid.

Protocol 2: Selective Protection of the Carboxylic Acid Group as a Methyl Ester

This protocol describes the Fischer esterification of this compound to yield methyl 3-formyl-4-methylbenzoate. An excess of methanol is used to drive the equilibrium towards the product.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (10.0 g, 60.9 mmol) in anhydrous methanol (100 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases.

  • Wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to give methyl 3-formyl-4-methylbenzoate, which can be further purified by recrystallization or column chromatography if necessary.

Orthogonal Deprotection Strategies

The utility of this protecting group scheme lies in the ability to selectively deprotect one functionality while the other remains intact.

Protocol 3: Selective Deprotection of the 1,3-Dioxolane Group

This protocol regenerates the aldehyde from its acetal protection in the presence of the methyl ester using mild acidic conditions.

Materials:

  • Methyl 4-methyl-3-(1,3-dioxolan-2-yl)benzoate (from Protocol 1 followed by Protocol 2)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the doubly protected starting material in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, neutralize the acid with a small amount of saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-formyl-4-methylbenzoate.

Protocol 4: Selective Deprotection of the Methyl Ester Group

This protocol regenerates the carboxylic acid from the methyl ester via saponification, leaving the acetal untouched.

Materials:

  • Methyl 4-methyl-3-(1,3-dioxolan-2-yl)benzoate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the doubly protected starting material in methanol in a round-bottom flask.

  • Add an excess of 1 M NaOH solution (e.g., 1.5-2.0 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC).

  • Cool the mixture in an ice bath and acidify to a pH of ~2 with 1 M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methyl-3-(1,3-dioxolan-2-yl)benzoic acid.

Data Summary

Protection/Deprotection StepProtecting GroupReagentsTypical ConditionsStability of Other Group
Aldehyde Protection 1,3-DioxolaneEthylene glycol, p-TsOHToluene, reflux (Dean-Stark)Carboxylic acid is stable
Carboxylic Acid Protection Methyl EsterMethanol, H₂SO₄RefluxAldehyde is stable
Acetal Deprotection 1,3-Dioxolanep-TsOH, H₂O/AcetoneRoom TemperatureMethyl ester is stable
Ester Deprotection Methyl EsterNaOH, then HClRoom Temp or mild heat1,3-Dioxolane is stable

Visualization of the Orthogonal Strategy

Orthogonal_Protection start This compound acetal_protected 4-Methyl-3-(1,3-dioxolan-2-yl)benzoic acid start->acetal_protected Protocol 1 (Aldehyde Protection) ester_protected Methyl 3-formyl-4-methylbenzoate start->ester_protected Protocol 2 (Acid Protection) doubly_protected Methyl 4-methyl-3-(1,3-dioxolan-2-yl)benzoate acetal_protected->doubly_protected Protocol 2 ester_protected->doubly_protected Protocol 1 doubly_protected->acetal_protected Protocol 4 (Ester Deprotection) doubly_protected->ester_protected Protocol 3 (Acetal Deprotection)

Caption: Orthogonal protection and deprotection workflow for this compound.

Conclusion

The strategic application of orthogonal protecting groups is indispensable for the selective synthesis of complex molecules from bifunctional starting materials like this compound. The use of an acid-labile acetal for the aldehyde and a base-labile ester for the carboxylic acid provides a robust and versatile platform for a wide array of synthetic transformations. The protocols detailed herein offer reliable methods for researchers to harness the full synthetic potential of this valuable building block.

References

  • Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2015, February 24). How can I hydrolyze an acetal in the presence of an ester?. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • PubChem. (n.d.). Methyl 4-formylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Retrieved from [Link]

  • K. W. C. Poon and G. A. K. Fun. (n.d.). Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Formyl-4-methylbenzoic Acid in the Design of Advanced Catalytic Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-methylbenzoic acid (FMBA) is a bifunctional organic compound poised to make significant contributions to the field of heterogeneous catalysis. Its unique structure, featuring both a carboxylic acid and a formyl (aldehyde) group on a methylated benzene ring, makes it an exceptionally versatile building block, or linker, for the synthesis of advanced porous materials. This guide details the rationale, synthesis, and application of FMBA-based materials, particularly Metal-Organic Frameworks (MOFs), as tunable and recyclable catalysts. The carboxylic acid moiety serves as the primary coordination site for metal ions to build the framework, while the strategically placed formyl group acts as a reactive handle for introducing specific catalytic functionalities through post-synthetic modification (PSM). This document provides detailed, field-tested protocols for the synthesis of an FMBA-based MOF, its subsequent functionalization, and its application in catalyzing a Knoevenagel condensation reaction—a cornerstone of carbon-carbon bond formation in organic synthesis.

Section 1: The Chemistry of this compound as a Catalytic Precursor

The efficacy of a catalyst often hinges on the rational design of its active sites. This compound offers a unique scaffold for creating such sites within a stable, heterogeneous framework.

Physicochemical Properties

A foundational understanding of FMBA's properties is critical for its application in materials synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 69526-89-2[1]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance Solid[1]
Key Functional Groups Carboxylic Acid (-COOH), Aldehyde (-CHO)[2]
Dual Reactivity: The Key to Catalytic Design

The power of FMBA lies in its dual reactivity, which allows for a two-stage approach to catalyst design: framework construction followed by active site installation.

  • Carboxylate Group (-COOH) for Framework Construction: The carboxylic acid group is the primary anchor for building robust, crystalline materials like MOFs. It readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form stable metal-carboxylate clusters, which act as the nodes or secondary building units (SBUs) of the framework.[2][3] The choice of metal can itself impart Lewis acidity and catalytic activity.[4]

  • Formyl Group (-CHO) for Functionalization: The aldehyde group is a versatile chemical handle that typically remains uncoordinated during MOF synthesis. This pendant group, pointing into the pores of the material, is available for subsequent chemical reactions.[2] This process, known as Post-Synthetic Modification (PSM), allows for the covalent grafting of functional groups without altering the underlying framework.[5][6] This is a powerful advantage, as it enables the introduction of functionalities that might otherwise interfere with the initial MOF assembly.[7] For example, reacting the formyl group with an amine creates a Schiff base (imine), effectively installing a basic site within the MOF pore—ideal for base-catalyzed reactions.[2]

Rationale for Use in Heterogeneous Catalysis

Incorporating FMBA into a solid support like a MOF addresses several key challenges in catalysis:

  • Active Site Isolation: The porous, crystalline nature of MOFs ensures that catalytic sites are well-defined and isolated, preventing self-quenching and promoting consistent reactivity.

  • Substrate Selectivity: The defined pore size and chemical environment of the MOF can impart size- and shape-selectivity to the catalytic process, favoring certain substrates or products.

  • Catalyst Recyclability: As a heterogeneous catalyst, the FMBA-based material can be easily separated from the reaction mixture by simple filtration or centrifugation, allowing for its reuse over multiple cycles. This is a significant advantage over homogeneous catalysts, which are often difficult to recover.[8]

  • Stability: The coordination bonds in well-designed MOFs, particularly those based on robust metal clusters like Zr₆, can offer high thermal and chemical stability.[9]

Section 2: Synthesis of FMBA-Based Catalytic Platforms

The following protocols provide a comprehensive workflow for creating a functional catalyst from the FMBA building block.

General Workflow for Material Synthesis and Application

The overall process involves three main stages: initial synthesis of the MOF platform, post-synthetic modification to install the catalytic site, and finally, the application of the material in a catalytic reaction.

G cluster_0 Stage 1: Framework Synthesis cluster_1 Stage 2: Post-Synthetic Modification (PSM) cluster_2 Stage 3: Catalytic Application FMBA 3-Formyl-4-methylbenzoic Acid (Linker) Synth Solvothermal Synthesis FMBA->Synth Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Synth Solvent Solvent (e.g., DMF) Solvent->Synth MOF_CHO Porous MOF with Pendant -CHO Groups (FMBA-MOF) Synth->MOF_CHO PSM Schiff Base Condensation MOF_CHO->PSM Amine Functionalizing Agent (e.g., Ethylenediamine) Amine->PSM MOF_NH2 Functionalized Catalyst (FMBA-MOF-Amine) PSM->MOF_NH2 Reaction Heterogeneous Catalysis MOF_NH2->Reaction Reactants Substrates (e.g., Aldehyde + Malononitrile) Reactants->Reaction Products Reaction Products Reaction->Products Recycle Catalyst Recovery & Reuse Reaction->Recycle Recycle->Reaction Recycle

Caption: Overall workflow from FMBA linker to recyclable catalyst.
Protocol 1: Solvothermal Synthesis of a Generic FMBA-based MOF (FMBA-MOF)

This protocol describes a representative solvothermal synthesis. Causality: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the slow, ordered crystal growth necessary for a high-quality MOF.

Materials:

  • This compound (FMBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • 20 mL Scintillation vials or Teflon-lined autoclave

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 32.8 mg (0.2 mmol) of FMBA and 89.2 mg (0.3 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

    • Scientist's Note: The molar ratio of linker to metal is a critical parameter that influences the resulting MOF topology. A slight excess of the metal salt is often used to promote the formation of the desired SBUs.

  • Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of all components. The solution should be clear.

  • Reaction: Tightly cap the vial. Place it in a programmable laboratory oven.

  • Heating Program: Ramp the temperature to 100 °C over 2 hours and hold at 100 °C for 24 hours. Then, cool the oven slowly to room temperature over 12 hours.

    • Scientist's Note: Slow cooling is crucial for obtaining larger, well-defined crystals suitable for analysis. Rapid cooling can lead to the precipitation of amorphous material or microcrystalline powder.

  • Isolation: Decant the mother liquor. A white crystalline powder should be visible at the bottom of the vial.

  • Washing: Wash the collected solid by soaking it in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials trapped within the pores.

  • Solvent Exchange: To activate the MOF, the high-boiling DMF must be exchanged with a more volatile solvent. Soak the crystals in methanol (3 x 10 mL) for 8 hours each time.

  • Activation: Decant the methanol and dry the solid under high vacuum at 80 °C overnight. This process removes the solvent molecules from the pores, making the framework accessible to substrates. The final product is the activated FMBA-MOF .

Protocol 2: Post-Synthetic Modification (PSM) of FMBA-MOF

This protocol functionalizes the MOF with primary amine groups via Schiff base condensation. Causality: The reaction creates a covalent imine bond between the framework's aldehyde and the incoming amine, grafting the desired functionality directly onto the linker.

Materials:

  • Activated FMBA-MOF (from Protocol 1)

  • Ethylenediamine

  • Anhydrous Toluene

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 100 mg of activated FMBA-MOF in 20 mL of anhydrous toluene.

  • Reagent Addition: Add a large excess of ethylenediamine (e.g., 1 mL).

    • Scientist's Note: A large excess of the amine is used to drive the reaction equilibrium towards the product (the imine) and ensure maximum functionalization of the available formyl groups.

  • Reaction: Stir the suspension at 80 °C for 48 hours.

  • Isolation: Cool the mixture to room temperature. Collect the solid material by centrifugation or filtration.

  • Washing: Thoroughly wash the collected solid with fresh toluene (3 x 20 mL) and then methanol (3 x 20 mL) to remove any unreacted ethylenediamine and other impurities.

  • Drying: Dry the functionalized MOF under high vacuum at 60 °C overnight. The resulting material is the amine-functionalized catalyst, FMBA-MOF-Amine .

Section 3: Characterization of FMBA-Based Materials

Validation of synthesis and functionalization is a critical step. Each technique provides a piece of the puzzle to confirm the material's identity and integrity.

TechniquePurposeExpected Result for Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.A sharp, distinct diffraction pattern matching the simulated pattern from single-crystal data. The pattern should remain largely unchanged after PSM, confirming framework integrity.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the presence of functional groups.FMBA-MOF: A strong C=O stretch from the formyl group (~1690 cm⁻¹). FMBA-MOF-Amine: Disappearance or significant reduction of the formyl C=O peak and appearance of a C=N imine stretch (~1620-1650 cm⁻¹).
Scanning Electron Microscopy (SEM) To observe the crystal morphology and size.Uniformly shaped crystals (e.g., cubic, octahedral) indicating successful synthesis.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A weight loss profile showing the temperature at which the framework decomposes. This determines the maximum temperature for catalytic reactions.
N₂ Sorption Analysis (BET) To measure the surface area and porosity.A characteristic isotherm (e.g., Type I for microporous materials) indicating a permanently porous structure. A decrease in surface area after PSM is expected as the grafted groups occupy pore volume.

Section 4: Catalytic Applications and Methodologies

The engineered FMBA-MOF-Amine is an excellent candidate for base-catalyzed reactions. The Knoevenagel condensation is a classic C-C bond-forming reaction that is highly sensitive to base catalysis.[8][10]

Overview of Potential Reactions
  • Knoevenagel Condensation: Condensation of an active methylene compound with an aldehyde or ketone.[11]

  • Aldol Condensation: Reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone.

  • Michael Addition: Nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound.

Protocol 3: Heterogeneous Catalysis of Knoevenagel Condensation

This protocol details the use of FMBA-MOF-Amine to catalyze the reaction between benzaldehyde and malononitrile.

Materials:

  • FMBA-MOF-Amine catalyst

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: To a 10 mL vial, add 10 mg of the FMBA-MOF-Amine catalyst, 1 mmol of benzaldehyde, and 1.2 mmol of malononitrile.

    • Scientist's Note: A slight excess of the active methylene compound (malononitrile) is often used to ensure complete conversion of the aldehyde.

  • Solvent Addition: Add 5 mL of ethanol and a magnetic stir bar.

  • Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes), filtering out the catalyst, and analyzing the supernatant by GC or HPLC to determine the conversion of benzaldehyde.

  • Catalyst Recovery: Once the reaction is complete (typically >95% conversion), cool the mixture to room temperature. Separate the catalyst by centrifugation (e.g., 8000 rpm for 10 min).

  • Product Isolation: Decant the supernatant containing the product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol (3 x 5 mL) and dry it under vacuum. The reactivated catalyst is now ready for use in a subsequent reaction cycle.

    • Self-Validation: A key test of a robust heterogeneous catalyst is its reusability. The recycled catalyst should exhibit minimal loss of activity over several runs (e.g., 3-5 cycles).[8]

Data Analysis and Performance Metrics
  • Conversion (%): Calculated from the disappearance of the limiting reactant (benzaldehyde).

    • Conversion (%) = ([Initial Benzaldehyde] - [Final Benzaldehyde]) / [Initial Benzaldehyde] * 100

  • Selectivity (%): The percentage of converted reactant that formed the desired product. For this reaction, it is typically very high (>99%).

  • Turnover Number (TON): Moles of product formed per mole of active catalytic sites. This requires an estimation of the number of active amine sites, often determined via elemental analysis or titration.

Section 5: Logical Pathway Diagram

This diagram illustrates the logical dependencies and decision points in the development and application of FMBA-based catalysts.

G cluster_design Catalyst Design & Synthesis cluster_functionalization Active Site Installation (PSM) cluster_application Catalytic Testing & Evaluation start Define Catalytic Goal (e.g., Base Catalysis) select_linker Select Bifunctional Linker: This compound start->select_linker synthesize_mof Synthesize FMBA-MOF (Protocol 1) select_linker->synthesize_mof select_metal Select Metal Node (e.g., Zn, Zr) select_metal->synthesize_mof characterize1 Characterize Parent MOF (PXRD, FTIR, TGA) synthesize_mof->characterize1 decision1 Framework Intact? characterize1->decision1 decision1->synthesize_mof No, Re-synthesize select_func Select Functional Group (e.g., Primary Amine) decision1->select_func Yes psm_reaction Perform PSM Reaction (Protocol 2) select_func->psm_reaction characterize2 Characterize Functionalized MOF (FTIR, N₂ Sorption) psm_reaction->characterize2 decision2 Functionalization Successful? characterize2->decision2 decision2->psm_reaction No, Repeat PSM run_reaction Perform Catalytic Test (Protocol 3) decision2->run_reaction Yes analyze Analyze Results (Conversion, Selectivity) run_reaction->analyze recycle Test Recyclability analyze->recycle decision3 Performance Meets Target? recycle->decision3 optimize Optimize Reaction Conditions (Temp, Time, Loading) decision3->optimize No finish Final Validated Catalyst decision3->finish Yes optimize->run_reaction

Caption: Logical workflow for catalyst development and validation.

Section 6: Conclusion and Future Perspectives

This compound stands out as a highly promising building block for creating sophisticated, tailor-made heterogeneous catalysts. The strategic separation of duties between its two functional groups—the carboxylate for robust framework construction and the formyl for targeted functionalization—provides a clear and powerful pathway for catalyst design. The protocols outlined here demonstrate a practical application of this strategy, yielding a recyclable, amine-functionalized MOF capable of efficiently catalyzing the Knoevenagel condensation.

Future research will likely explore the grafting of more complex and diverse catalytic moieties onto the FMBA scaffold, including chiral amines for asymmetric catalysis, acidic groups for acid-catalyzed reactions, and redox-active metal complexes. By expanding the library of functionalities that can be installed via post-synthetic modification, FMBA-based materials can be adapted to catalyze an even broader range of chemical transformations relevant to the pharmaceutical, fine chemical, and energy sectors.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024). Amine-Functionalized Metal-Organic Frameworks: An Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. Retrieved February 2, 2026, from [Link]

  • American Chemical Society Publications. (2023). Highly Robust Metal–Organic Framework for Efficiently Catalyzing Knoevenagel Condensation and the Strecker Reaction under Solvent-Free Conditions. Inorganic Chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020). Metal–Organic Frameworks and their Catalytic Applications. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2024). The covalent post-synthesis modification of MOFs for catalysis. Retrieved February 2, 2026, from [Link]

  • American Chemical Society Publications. (2023). Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. ACS Omega. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2024). The post-synthesis modification (PSM) of MOFs for catalysis. Dalton Transactions. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Post‐Synthetic Modification of Metal‐Organic Frameworks for Photocatalytic Applications. Retrieved February 2, 2026, from [Link]

  • The University of Queensland. (2021). Metal–organic frameworks based on multicarboxylate linkers. UQ eSpace. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (2022). Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Carboxylate-based metal–organic frameworks. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Formyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 20357-15-7 | Molecular Formula: C₉H₈O₃ Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Introduction: The Dual-Functionality Paradox

Welcome to the technical support hub for 3-Formyl-4-methylbenzoic acid . This intermediate is a critical scaffold in the synthesis of angiotensin II receptor antagonists and various kinase inhibitors.[2][3]

The Core Challenge: You are dealing with a molecule that possesses two conflicting reactive centers:[3][4][5]

  • A Carboxylic Acid (C-1): High polarity, hydrogen bond donor/acceptor, prone to streaking on silica.[1][2]

  • An Aldehyde (C-3): Electrophilic, prone to oxidation (to dicarboxylic acid) and nucleophilic attack.[1][2][3]

This guide moves beyond generic protocols to address the specific failure modes caused by this structural conflict.

Ticket #01: "My Purity Dropped Overnight" (The Oxidation Trap)

User Query: "I isolated the compound with 98% purity by HPLC. After drying in a vacuum oven overnight, the melting point increased, and a new peak appeared at RRT 0.[1][3]92. What happened?"

Scientist Diagnosis: You have likely triggered Autoxidation .[1][2][3] Benzaldehydes with electron-donating groups (like the methyl at C-4) are susceptible to radical chain oxidation in the presence of air, converting the formyl group into a carboxylic acid.[1][2][3]

  • The Impurity: 4-Methylisophthalic acid (4-methyl-1,3-benzenedicarboxylic acid).[1][2][3]

  • Why MP Increased: Dicarboxylic acids generally have significantly higher melting points than their aldehyde precursors due to extensive intermolecular hydrogen bonding networks.[1][2][3]

Troubleshooting Protocol:

  • Atmosphere Control: Never dry this compound in a standard air oven. Use a vacuum oven purged with Nitrogen or Argon.[1][2][3]

  • Radical Scavenging: If storing for long periods (>1 week), add a trace amount of BHT (Butylated hydroxytoluene) if your downstream chemistry tolerates it.[1][2][3]

  • Recrystallization Rescue: If oxidation has occurred (<10%), you cannot easily separate the di-acid by simple acid-base extraction (both are acids).[1][2][3] You must rely on solubility differences.[1][2]

    • Solvent System:Ethanol/Water (9:1) .[1][2] The aldehyde is more soluble in ethanol; the di-acid is less soluble and will often precipitate first or remain undissolved if the volume is controlled.[2][3]

Ticket #02: "I Can't Separate the Starting Material" (The Bisulfite Protocol)

User Query: "I synthesized this via formylation of p-toluic acid. I still have 5-10% unreacted p-toluic acid. They co-elute on my TLC and co-crystallize."

Scientist Diagnosis: Separating two benzoic acid derivatives (Product vs. Starting Material) based on acidity (pKa) is nearly impossible because their pKa values are too similar (~4.0 - 4.3).[1][2] You must exploit the Aldehyde functionality using Chemoselective Purification.[2][3][6]

The Solution: Sodium Bisulfite Adduct Formation Aldehydes form water-soluble sulfonate adducts with sodium bisulfite.[1][2][3] Impurities (p-toluic acid, methyl esters) do not.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude mixture in a minimal amount of water-immiscible organic solvent (Ethyl Acetate or Diethyl Ether).[1][2]

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Vigorous Agitation: Stir vigorously for 1-2 hours. The aldehyde converts to the water-soluble adduct.[2][3]

  • Phase Separation:

    • Organic Layer:[1][2][4][5] Contains p-toluic acid and non-aldehyde impurities.[1][2][3] Discard (or save for recovery).

    • Aqueous Layer:[1][2] Contains your product as the bisulfite adduct.[2][3] Keep this.

  • Regeneration:

    • Adjust the aqueous layer to pH < 2 using dilute HCl or

      
      .[2][3]
      
    • Caution:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       gas will evolve.[1][2][3] Perform in a fume hood.
      
    • The adduct breaks down, regenerating the aldehyde, which will precipitate or form an oil.[1][3]

  • Extraction: Extract the regenerated aldehyde back into fresh Ethyl Acetate, dry over

    
    , and concentrate.
    

BisulfiteProtocol Crude Crude Mixture (Product + p-Toluic Acid) Solvent Dissolve in EtOAc Crude->Solvent Bisulfite Add Sat. NaHSO3 (aq) Stir 2 Hours Solvent->Bisulfite SepFunnel Phase Separation Bisulfite->SepFunnel OrgLayer Organic Layer (Contains p-Toluic Acid) SepFunnel->OrgLayer Impurities AqLayer Aqueous Layer (Bisulfite Adduct) SepFunnel->AqLayer Target Molecule Acidify Acidify (pH < 2) (Release SO2) AqLayer->Acidify PureProd Extract & Dry Pure this compound Acidify->PureProd

Caption: Chemoselective purification workflow separating aldehydes from non-aldehyde impurities via bisulfite adducts.

Ticket #03: "Chromatography is a Mess" (The Tailing Effect)

User Query: "I tried purifying on silica gel using Hexane/EtOAc. The product streaks from the baseline to the solvent front.[2][3] I'm losing yield."

Scientist Diagnosis: The carboxylic acid group interacts strongly with the silanols (


) on the silica surface, causing peak tailing.[1][2][3] Standard solvents are insufficient to suppress this ionization/hydrogen bonding.[1][2]

Optimization Guide:

ParameterRecommendationMechanism
Mobile Phase Modifier 1% Acetic Acid or 0.5% Formic Acid Protonates the carboxylic acid (suppresses ionization), reducing interaction with silica.[1][2][3]
Solvent System DCM / Methanol (95:5) Benzoic acids often behave better in chlorinated solvents than Hexane/EtOAc.[1][2]
Stationary Phase Reverse Phase (C18) If normal phase fails, switch to C18 using Water (0.1% TFA) / Acetonitrile.[1][2] This is often superior for polar acids.[1][2][3]

Critical Warning: Do not use amine modifiers (like Triethylamine) if you are using normal phase silica for this compound.[1][2][3] While amines fix tailing for some compounds, they can react with the aldehyde to form imines (Schiff bases), creating a new impurity in situ.[1][3]

Ticket #04: "Solubility & Storage Data"[1][2]

User Query: "I need to store a 10g batch. What are the safe handling limits?"

Data Sheet:

PropertyValue / Behavior
Melting Point Approx. 230–250°C (Decomposes).[1][2] Note: Literature varies; establish an internal standard.
Solubility (Water) Negligible at neutral pH.[1][2] Soluble at pH > 8 (as carboxylate salt).[1][2][3]
Solubility (Organic) High: DMSO, DMF, Ethanol.[1][2][5] Moderate: Ethyl Acetate, DCM.[1][2][7][8] Low: Hexanes.[1][2][3][9]
Stability Air Sensitive. Store under inert gas at 2-8°C.
Reactivity Alert Avoid strong bases (NaOH/KOH) in the absence of bisulfite; risk of Cannizzaro Reaction (disproportionation to alcohol and acid).[1][2][3]
References
  • Purification of Aldehydes via Bisulfite Adducts

    • Furigay, M. H., et al. (2018).[1][2][3][9][10] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.

  • Synthesis and Properties of Formylbenzoic Acids

    • PubChem Compound Summary for Methyl 4-formylbenzoate (Analogous chemistry/properties).[1][2][3]

    • [1][2][3]

  • General Purification of Carboxylic Acids

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for recrystallization solvents).

  • Oxidation of Benzaldehydes

    • ChemicalBook Entry: 4-Formylbenzoic acid (Highlighting air sensitivity and storage conditions).[1][2][3]

Sources

Technical Support Center: 3-Formyl-4-methylbenzoic Acid (FMBA) Stability & Handling

[1][2]

Current Status: Operational Ticket ID: FMBA-STAB-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary: The Dual-Functionality Paradox

You are likely experiencing decomposition because 3-Formyl-4-methylbenzoic acid (FMBA) possesses two reactive functional groups with opposing stability requirements:

  • The Aldehyde (C-3): Highly susceptible to oxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction) under basic conditions.[2]

  • The Carboxylic Acid (C-1): Requires basic conditions to solubilize in water (as a carboxylate salt), exactly the conditions that destroy the aldehyde.[2]

This guide provides the protocols necessary to navigate this instability window.

Module 1: Storage & Visual Inspection (Pre-Reaction)

User Issue: "My white powder has turned yellow or formed a crust."

Diagnosis: Auto-oxidation (Radical Chain Mechanism). Like most benzaldehyde derivatives, FMBA undergoes auto-oxidation upon exposure to atmospheric oxygen.[1][2] This is accelerated by light.[1][3][4] The yellow color typically indicates the formation of conjugated oligomers or the oxidation product, 4-methylisophthalic acid .[1]

Technical Protocol: The "Zero-Oxygen" Storage Standard

Do not rely on standard capping.[1] Follow this rigorous storage protocol.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂ to prevent the initiation of the radical chain reaction.[2] Argon is heavier than air and preferred for solids.[1]
Temperature -20°C (Freezer)Kinetic suppression of the oxidation rate.[2]
Container Amber/Opaque GlassBlocks UV/Visible light, which acts as a radical initiator for aldehyde oxidation.[1][2]
Dessicant P₂O₅ or Silica GelMoisture can catalyze hydrate formation, which is often a precursor to oxidation.[1][2]

Actionable Step: If your sample is yellow, perform a ¹H-NMR .[1][2] Look for the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a broad carboxylic acid peak (or shift in aromatic region).[2] If <95% pure, recrystallize from a polar aprotic solvent (e.g., hot EtOAc/Hexane) under inert gas.[1]

Module 2: Reaction Optimization (During Synthesis)

User Issue: "I lost my product when running a reaction in base (NaOH/KOH)."

Diagnosis: The Cannizzaro Reaction. In strong aqueous base, the aldehyde at C-3 undergoes disproportionation.[1] Two molecules of FMBA react to form one molecule of the alcohol (reduced) and one molecule of the di-acid (oxidized).[2]

Visualizing the Decomposition Pathways

The following diagram illustrates exactly how FMBA degrades under common stress factors.

FMBA_DecompositionFMBAThis compound(Target Molecule)Oxidation4-Methylisophthalic Acid(Impurity A)FMBA->Oxidation Air/Light (Auto-oxidation) Radical MechanismFMBA->Oxidation Strong Base (Cannizzaro) DisproportionationReduction3-(Hydroxymethyl)-4-methylbenzoic Acid(Impurity B)FMBA->Reduction Strong Base (Cannizzaro) DisproportionationOligomerYellow Oligomers(Condensation Products)FMBA->Oligomer Trace Amines/Heat Schiff Base/Aldol

Caption: Figure 1. Degradation pathways of FMBA. Red paths indicate irreversible chemical changes.[1] Yellow paths indicate condition-dependent side reactions.

Technical Protocol: Base-Free or Non-Nucleophilic Activation

If your synthesis requires a base (e.g., for alkylation of the acid or condensation), you must avoid hydroxide ions.[1][2]

  • Use Non-Nucleophilic Bases:

    • Recommended: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF or DMSO.[1][2]

    • Why: These bases deprotonate the carboxylic acid (pKa ~4.[1]2) to form the carboxylate without attacking the aldehyde carbonyl (which requires a stronger, smaller nucleophile like OH⁻).[2]

  • Buffer Systems:

    • Maintain pH between 4.0 and 6.0 if aqueous conditions are unavoidable.[1] This keeps the carboxylic acid partially protonated and reduces the concentration of the reactive aldehyde hydrate species.

Module 3: Workup & Purification (Post-Reaction)

User Issue: "The product turned into an oil or decomposed during acid extraction."

Diagnosis: Acid-Catalyzed Hydration or Thermal Decomposition. While benzoic acids are typically precipitated with strong acid (HCl), the aldehyde group in FMBA renders it sensitive to "hot spots" of high acidity, which can catalyze acetal formation or polymerization if solvents (like methanol) are present.[1][2]

Troubleshooting Guide: The "Cold-Acid" Crash
StepProcedureCritical Control Point
1. Quench Cool reaction mixture to 0°C.Heat + Acid = Decomposition.[1] Keep it cold.
2. Acidification Use 1M HCl (dilute), added dropwise.[1][2]Do not use conc. HCl. High local concentration destroys the aldehyde.
3. pH Target Stop adding acid at pH 3.0 - 3.[1]5.Going to pH 1.0 is unnecessary and risky.[1] The pKa is ~4.0; pH 3.0 ensures precipitation.
4. Solvent Avoid Methanol/Ethanol during workup.[1]Alcohols + Acid + Aldehyde = Acetal Formation (protection of aldehyde).[1][2]

Decision Tree: Selecting the Right Conditions

Use this logic flow to determine the safe operating window for your specific experiment.

Handling_LogicStartStart: Reaction PlanningBaseQIs Base Required?Start->BaseQStrongBaseAvoid NaOH/KOH/LiOH(Risk: Cannizzaro)BaseQ->StrongBaseYes (Strong)WeakBaseUse K2CO3, Cs2CO3, or DIPEA(Safe Zone)BaseQ->WeakBaseYes (Weak)SolventQSolvent Choice?BaseQ->SolventQNoProticAvoid MeOH/EtOH with Acid(Risk: Acetal Formation)SolventQ->ProticAlcoholsAproticUse DMF, DMSO, DCM, or THF(Recommended)SolventQ->AproticPolar Aprotic

Caption: Figure 2. Decision matrix for solvent and base selection to preserve the aldehyde moiety.

References & Verification

  • BenchChem Technical Support. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. (2025).[1][2][3][5][6] Detailed protocols on inert atmosphere handling for formyl-benzoic acid derivatives. [1][2]

  • GuideChem. this compound Properties and Stability Data. (CAS 69526-89-2).[1][2][5] Confirms structure and physical properties (MW 164.16).

  • ChemicalBook. 4-Formylbenzoic Acid Handling. (Analogous Compound Data). Provides baseline solubility (DMSO/DMF) and pKa values (~3.77) applicable to the 4-methyl derivative.

  • ResearchGate. The Benzaldehyde Oxidation Paradox. Explains the radical chain mechanism of auto-oxidation and the role of scavengers.

dealing with air and moisture sensitivity of reagents for 3-Formyl-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Air & Moisture Sensitivity Management

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is attempting the synthesis of 3-formyl-4-methylbenzoic acid via metal-halogen exchange (organolithium route) and experiencing inconsistent yields or decomposition.

Introduction: The "Hidden" Failure Modes

Welcome to the technical support hub. You are likely synthesizing This compound via a metal-halogen exchange of a precursor (e.g., 3-bromo-4-methylbenzoic acid ester) followed by a DMF quench.

This reaction is a bimodal sensitivity challenge :

  • Reagent Sensitivity: n-Butyllithium (n-BuLi) is pyrophoric and instantly destroyed by moisture.

  • Substrate Selectivity (The "Benzylic Trap"): The methyl group at the 4-position is susceptible to lateral deprotonation (benzylic lithiation) if the temperature deviates, leading to side products rather than the desired formylation.

This guide replaces standard SOPs with a troubleshooting-first approach.

Module 1: Reagent Integrity (Input QC)

"My reaction turned yellow immediately, but I got no product."

If your n-BuLi is partially hydrolyzed, you are adding lithium hydroxide/butoxide, not active base. You must validate the titer.

Protocol 1.1: Double Titration of n-BuLi (Diphenylacetic Acid Method)

Do not rely on the bottle label. Titer degrades over time.

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) with a stir bar. Cool under Argon.

  • Indicator/Substrate: Add Diphenylacetic acid (DPAA) (typically 0.5–1.0 mmol, accurately weighed).

  • Solvent: Add 10 mL of anhydrous THF . The solution is colorless.[1]

  • Titration:

    • Add n-BuLi dropwise via a gas-tight syringe at room temperature.

    • Observation: The solution remains colorless as the base deprotonates the carboxylic acid (forming the carboxylate).

    • Endpoint: Once the acid is consumed, the next drop deprotonates the alpha-carbon, generating a bright yellow enolate .

  • Calculation:

    
    
    
Protocol 1.2: DMF Purity Check

Issue: DMF hydrolyzes to dimethylamine and formate over time. Dimethylamine kills the reaction by protonating the lithiated intermediate.

  • Requirement: DMF must be dried over activated 4Å molecular sieves for at least 24 hours.

  • Test: Take an aliquot of DMF and add a drop of n-BuLi. If it fizzes violently or turns dark immediately, it is wet or contains amine impurities.

Module 2: Reaction Execution (The Process)

"I am seeing impurities and low conversion."

The critical failure here is Temperature vs. Kinetic Control . You are fighting a war between Lithium-Halogen Exchange (Fast, -78°C) and Benzylic Deprotonation (Slower, but dominant > -40°C).

Workflow Visualization

ReactionWorkflow Start Start: Dry Precursor (Aryl Bromide) Cool Cool to -78°C (Acetone/Dry Ice) Start->Cool AddLi Add n-BuLi (Dropwise, Slow) Cool->AddLi Inert Atm Wait Exchange Period (30-60 mins) AddLi->Wait Kinetic Control Failure FAILURE: Benzylic Anion (Side Products) AddLi->Failure Temp > -60°C AddDMF Add Dry DMF (Excess) Wait->AddDMF Trap Li-Species Warm Warm to RT (Hydrolysis) AddDMF->Warm

Caption: Figure 1. Kinetic control workflow. Deviation in temperature during n-BuLi addition triggers the benzylic failure pathway.

Step-by-Step Troubleshooting Guide
ParameterSpecificationWhy? (The Science)
Solvent THF (Anhydrous)Ether is too non-polar for efficient exchange; THF stabilizes the Li-cluster.
Temperature -78°C (Strict) At higher temps, n-BuLi deprotonates the 4-methyl group (pKa ~41) instead of swapping the Bromine.
Addition Rate < 1 mL/minRapid addition creates localized "hot spots" where benzylic deprotonation occurs.
Substrate Ester Protected Using the free acid requires 2 equivalents of n-BuLi (one to form salt, one to exchange). The Li-salt is often insoluble in THF at -78°C, leading to failed exchange. Use the methyl ester.
Module 3: The "Invisible" Killer (Moisture Ingress)

"The reaction looked good, but I recovered starting material."

This indicates the lithiated intermediate was protonated by moisture before the DMF arrived.

The Schlenk Integrity Checklist
  • The Septum Score: Are you using a septum that has been punctured multiple times?

    • Fix: Replace septa before every critical reaction. Use an over-pressure of Nitrogen/Argon.

  • The Cannula Transfer:

    • Never pour n-BuLi. Use a positive-pressure cannula transfer or a gas-tight syringe with a locking valve.

    • Technique: When drawing n-BuLi, fill the syringe with inert gas first, inject into the bottle, then draw liquid. This prevents a vacuum that sucks air in.

FAQ: Troubleshooting Specific Symptoms

Q1: The reaction mixture turned deep red/purple upon adding n-BuLi. Is this normal?

  • Diagnosis: Yes and No.[2] Aryl lithium species are often colored (yellow/orange). However, a deep red/purple color at -78°C often indicates the formation of the benzylic anion (lateral lithiation).

  • Resolution: Your temperature was likely not cold enough, or you added the base too fast. Verify the internal temperature with a probe, not just the bath temp.

Q2: I obtained the alcohol (3-hydroxymethyl...) instead of the aldehyde.

  • Diagnosis: Cannizzaro reaction or over-reduction during workup? Unlikely with DMF.

  • More likely: You didn't hydrolyze the hemiaminol intermediate sufficiently.

  • Resolution: The initial product of Ar-Li + DMF is a hemiaminol lithium salt. It requires an acidic workup (e.g., 1M HCl) and vigorous stirring for 30+ minutes to release the aldehyde.

Q3: Can I use i-PrMgCl (Turbo Grignard) instead of n-BuLi?

  • Recommendation: YES. This is the superior method for this specific substrate.

  • Why: i-PrMgCl is less basic than n-BuLi but sufficient for Iodine/Bromine exchange. It dramatically reduces the risk of deprotonating the 4-methyl group.

  • Protocol Adjustment: You can often run the exchange at -20°C or 0°C (check specific literature for the bromide), which is much easier to manage than -78°C.

References
  • Kofron, W. G., & Baclawski, L. M. (1976). "A convenient method for estimation of alkyllithium concentrations." Journal of Organic Chemistry.

  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). "Titration of alkyllithiums with a simple reagent to a blue endpoint." Journal of Organometallic Chemistry.

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

  • Schlenk Line Survival Guide. "Drying Solvents and Reagents."

Sources

monitoring the progress of reactions with 3-Formyl-4-methylbenzoic acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring Support Hub. Ticket ID: TLC-3F4MBA-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences

This guide addresses the specific challenges of monitoring 3-Formyl-4-methylbenzoic acid (CAS: 24078-23-7 / similar analogs). This bifunctional building block presents a unique chromatographic challenge: it contains a highly polar, ionizable carboxylic acid (pKₐ ~4.0) and a reactive, oxidizable aldehyde . Standard TLC protocols often fail, resulting in streaking or ambiguous detection.

Module 1: Mobile Phase Optimization (The "Acid Problem")

Issue: Users frequently report severe "tailing" or "streaking" from the baseline. Root Cause: The carboxylic acid moiety acts as a hydrogen bond donor/acceptor with the silanol groups (Si-OH) on the silica plate.[1] Without modification, the compound ionizes partially, dragging along the stationary phase.

The Protocol: Acid Suppression

To obtain a tight, defined spot, you must suppress the ionization of the carboxylic acid. This is non-negotiable for this molecule.

Recommended Solvent Systems:

Polarity Solvent Composition (v/v) Application
Standard Hexane : Ethyl Acetate (1:1) + 1% Acetic Acid General purity checks.
Polar DCM : Methanol (95:5) + 0.5% Formic Acid For highly polar reaction mixtures (e.g., oxidation products).

| Non-Polar | Hexane : Acetone (3:1) + 1% Acetic Acid | Alternative if EtOAc overlaps with impurities. |

Technical Note: Do not use amine modifiers (e.g., Triethylamine) for this compound. While they reduce streaking for bases, they will form salts with the benzoic acid group, permanently sticking it to the baseline.

Workflow Visualization: Solvent Selection Logic

SolventLogic cluster_warning Troubleshooting Start Start: Define Goal CheckPolarity Check Mixture Polarity Start->CheckPolarity Standard Standard Monitoring (Hex/EtOAc) CheckPolarity->Standard Non-polar reactants HighPolar High Polarity Product (DCM/MeOH) CheckPolarity->HighPolar Polar products (e.g. Di-acids) Modifier CRITICAL STEP: Add 1% Acetic Acid Standard->Modifier HighPolar->Modifier RunPlate Run TLC Plate Modifier->RunPlate Streak Streaking? RunPlate->Streak MoreAcid Increase Acid to 2% Streak->MoreAcid Yes

Figure 1: Decision logic for selecting the correct mobile phase to prevent carboxylic acid streaking.

Module 2: Visualization & Detection (The "Dual Handle")

Issue: UV (254 nm) shows the spot, but does not tell you if the aldehyde is intact or if the acid has reacted. Solution: Use "Functional Group Specific" stains to validate the integrity of the molecule.

The "Traffic Light" Detection Protocol

Run three co-spotted plates simultaneously for critical checkpoints.

MethodTarget GroupAppearanceMechanism
UV (254 nm) Conjugated SystemDark Spot (Green background)Aromatic ring absorbs UV; quenches indicator.[2]
2,4-DNP Stain Aldehyde (-CHO)Orange/Red Spot Forms a hydrazone precipitate. Specific to the formyl group.
Bromocresol Green Carboxylic Acid (-COOH)Yellow Spot (Blue background)pH indicator. Acid turns the blue plate yellow.

Protocol for 2,4-DNP (Aldehyde Confirmation):

  • Dip the plate in 2,4-Dinitrophenylhydrazine solution.

  • Heat gently with a heat gun.

  • Result: this compound will turn orange immediately. If the spot remains colorless (but visible under UV), the aldehyde has been oxidized or reduced.

Module 3: Reaction Monitoring Scenarios

This compound is a "divergent" intermediate. The TLC behavior changes predictably based on which handle reacts.

Scenario A: Reduction of Aldehyde (e.g., NaBH₄)

Target Product: 3-(Hydroxymethyl)-4-methylbenzoic acid.

  • TLC Shift: The product (Alcohol) is more polar than the starting Aldehyde but less polar than a di-acid.

  • Rf Change: Starting Material (Higher Rf)

    
     Product (Lower Rf).
    
  • Stain Diagnosis: Product will be UV Active but DNP Negative (No aldehyde).

Scenario B: Esterification of Acid (e.g., MeOH/H₂SO₄)

Target Product: Methyl 3-formyl-4-methylbenzoate.

  • TLC Shift: The product (Ester) is significantly less polar than the starting Acid.

  • Rf Change: Starting Material (Baseline/Low Rf)

    
     Product (High Rf).
    
  • Stain Diagnosis: Product is DNP Positive (Aldehyde intact) but Bromocresol Negative (Acid capped).

Logic Flow for Interpretation

ReactionFlow Start Reaction Checkpoint UV UV (254nm) Check Start->UV DNP Stain: 2,4-DNP UV->DNP BCG Stain: Bromocresol Green UV->BCG Result1 DNP(+) / BCG(+) No Reaction DNP->Result1 Orange Spot Result2 DNP(-) / BCG(+) Aldehyde Reduced/Oxidized DNP->Result2 No Color Result3 DNP(+) / BCG(-) Acid Esterified BCG->Result3 Blue Background (No Yellow)

Figure 2: Diagnostic workflow using selective staining to confirm which functional group has reacted.

Module 4: Troubleshooting FAQs

Q: I see two spots for my pure starting material. Is it degraded?

  • A: Not necessarily.

    • Oxidation: The aldehyde oxidizes in air to the di-acid (3-carboxy-4-methylbenzoic acid). This appears as a lower Rf spot (near baseline).[2]

    • Hemiacetal: If you use Methanol in your mobile phase, the aldehyde can form a transient hemiacetal. Fix: Switch to an aprotic solvent system (e.g., Hexane/Acetone) to verify.

Q: My spot disappears after dipping in KMnO₄.

  • A: KMnO₄ is a strong oxidant. It will oxidize the aldehyde to the acid and the methyl group (benzylic oxidation) if heated aggressively. The spot usually turns brown (MnO₂) on a purple background. If it "disappears," it may have over-oxidized or the contrast is poor. Use 2,4-DNP for a clearer "Yes/No" on the aldehyde.

Q: The compound is stuck at the baseline even with 50% Ethyl Acetate.

  • A: You likely forgot the acid modifier. The carboxylate anion binds to silica. Add 1% Acetic Acid to your eluent. If it still sticks, switch to DCM:MeOH:Acetic Acid (90:10:1) .

References
  • TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]

  • Compound Data: 4-Formylbenzoic Acid (Analog). PubChem, National Library of Medicine. Available at: [Link][3]

  • Troubleshooting TLC: Streaking. ChemBAM. Available at: [Link]

  • TLC Stains and Recipes. University of Rochester, Dept of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Isomers of Formyl-Methylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Structure

In the landscape of synthetic chemistry, aromatic carboxylic acids bearing aldehyde functionalities are pivotal building blocks. Their dual reactivity, stemming from the electrophilic carbonyl carbon of the aldehyde and the nucleophilic/coordinating potential of the carboxylic acid, opens avenues for constructing complex molecular architectures. Among these, the formyl-methylbenzoic acids are of particular interest as precursors for pharmaceuticals, agrochemicals, and advanced materials.

However, the seemingly subtle shift in the positions of the formyl, methyl, and carboxylic acid groups around the benzene ring gives rise to a family of positional isomers, each with a unique stereoelectronic profile. This guide provides a comparative analysis of the key isomers of 3-Formyl-4-methylbenzoic acid, offering insights into their synthesis, characterization, and reactivity. We will explore how the substituent arrangement dictates their physical properties and spectroscopic signatures, providing researchers with the foundational knowledge to select and utilize the appropriate isomer for their specific application.

The Isomeric Landscape: A Structural Overview

The core structure, C₉H₈O₃, can be arranged into several positional isomers. This guide will focus on the most commercially and synthetically relevant ones, highlighting the distinct spatial relationships between the functional groups.

G cluster_34 This compound cluster_43 4-Formyl-3-methylbenzoic acid cluster_52 5-Formyl-2-methylbenzoic acid cluster_42 4-Formyl-2-methylbenzoic acid cluster_25 2-Formyl-5-methylbenzoic acid This compound 4-Formyl-3-methylbenzoic acid 5-Formyl-2-methylbenzoic acid 4-Formyl-2-methylbenzoic acid 2-Formyl-5-methylbenzoic acid

Figure 1: Key positional isomers of formyl-methylbenzoic acid.

Synthesis Strategies: Achieving Regiocontrol

The synthesis of a specific isomer is a challenge in regioselectivity. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of electrophilic substitution reactions.

Causality in Synthetic Choices:

The choice of starting material is critical. Beginning with a disubstituted benzene derivative allows the directing effects of the existing groups to guide the introduction of the third. For instance, in toluene (methylbenzene), the methyl group is an ortho, para-director. In benzoic acid, the carboxylic acid is a meta-director. Synthetic chemists leverage these inherent electronic preferences to achieve the desired isomer.

A common strategy involves the oxidation of a methyl group to a carboxylic acid or a formyl group. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Representative Synthesis of 4-Formyl-3-methylbenzoic acid:

A plausible route to 4-Formyl-3-methylbenzoic acid starts from 3-methylbenzoic acid.[1] This pathway highlights the strategic introduction of functional groups to achieve the desired substitution pattern.

  • Nitration: The synthesis can begin with the nitration of 3-methylbenzoic acid. The existing methyl and carboxyl groups will direct the incoming nitro group.

  • Reduction: The resulting nitro group is then reduced to an amine.

  • Diazotization and Formylation: The amine undergoes diazotization followed by a formylation reaction to yield the target molecule.[1]

An alternative approach involves the radical bromination of the para-position methyl group of a suitable precursor using N-bromosuccinimide (NBS), followed by hydrolysis to an alcohol.[1] This alcohol can then be selectively oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).[1]

Comparative Physicochemical Properties

The position of the functional groups significantly influences intermolecular interactions, which in turn dictates physical properties like melting point and solubility.

PropertyThis compound4-Formyl-3-methylbenzoic acid5-Formyl-2-methylbenzoic acid4-Formyl-2-methylbenzoic acid2-Formyl-5-methylbenzoic acid
CAS Number 69526-89-224078-23-7[1]105650-34-8[2]503470-23-3150867-03-1[3]
Molecular Weight 164.16164.16[1]164.16164.16164.16[3]
Physical Form SolidPowder or crystals[1]Data not readily availableData not readily availableData not readily available
Purity 98%95-98%[1][4]Data not readily availableData not readily availableData not readily available
Storage Temp. 2-8°C, Inert atmosphere2-8°C, Inert atmosphere[1]Cold-chain transportation[2]Data not readily availableData not readily available

Data compiled from multiple sources as cited.

The differences in melting points, though not always drastically different, reflect the efficiency of crystal lattice packing, which is sensitive to molecular symmetry and the potential for hydrogen bonding.

Spectroscopic Differentiation: The Fingerprint of Isomers

Unambiguous identification of these isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between these isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.

  • This compound: Expect three aromatic protons. The proton between the formyl and carboxyl groups will likely be the most downfield. The coupling patterns will be complex due to ortho and meta coupling.

  • 4-Formyl-3-methylbenzoic acid: Also three aromatic protons. The proton adjacent to the formyl group and the one adjacent to the carboxyl group will show distinct chemical shifts and coupling constants.

  • Symmetry Considerations: Isomers with higher symmetry may show simpler spectra with fewer distinct signals.

¹³C NMR Spectroscopy

The chemical shifts of the carbonyl carbons (aldehyde and carboxylic acid) and the quaternary carbons attached to the substituents are diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups:

  • O-H stretch (carboxylic acid): A very broad band typically in the range of 2500-3300 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1700 cm⁻¹, often overlapping with the aldehyde C=O stretch.

  • C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

While the exact positions of the C=O stretches can be subtly influenced by the electronic effects of the other substituents, the overall pattern is a key identifier.

Reactivity and Applications: A Functional Perspective

The bifunctional nature of these molecules makes them valuable intermediates.[1] The aldehyde group can undergo a wide range of reactions including oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, and acid chlorides, or used in coordination chemistry.

  • Schiff Base Formation: The formyl group readily condenses with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for the synthesis of heterocyclic compounds.[5]

  • Oxidation/Reduction: The aldehyde can be selectively oxidized to a second carboxylic acid group, forming a methylphthalic acid derivative, or reduced to a hydroxymethyl group.[1]

  • Polymer and Materials Science: These molecules can serve as monomers or cross-linking agents in polymer synthesis. The carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[1][6]

  • Drug Development: Substituted benzoic acids are common scaffolds in medicinal chemistry. Derivatives have been investigated for a range of biological activities.[1]

The specific arrangement of the functional groups can influence the reactivity and the geometry of the final products. For example, an ortho arrangement of the formyl and carboxyl groups can lead to intramolecular cyclization reactions that are not possible with other isomers.

Experimental Protocols

To ensure the reliable use of these isomers, standardized analytical methods for their separation and identification are crucial.

Protocol 1: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is an excellent technique for separating positional isomers.[7] The slight differences in their polarity, arising from the different positions of the functional groups, lead to differential retention times on a nonpolar stationary phase. A C18 column is a standard choice for this type of separation.

G cluster_workflow HPLC Isomer Separation Workflow prep Sample Preparation (Dissolve isomers in mobile phase) inject Injection (Inject sample onto HPLC system) prep->inject separate Separation (C18 column, isocratic or gradient elution) inject->separate detect Detection (UV Detector at ~254 nm) separate->detect analyze Data Analysis (Identify isomers by retention time) detect->analyze

Figure 2: HPLC workflow for isomer separation.

Methodology:

  • Standard Preparation: Prepare individual standard solutions of each isomer (e.g., 0.1 mg/mL) in the mobile phase (e.g., methanol/water mixture). Prepare a mixed standard solution containing all isomers.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Analysis:

    • Inject the individual standards to determine the retention time of each isomer.

    • Inject the mixed standard to confirm the separation of all isomers.

    • Inject the unknown sample to identify and quantify the isomers present.

Self-Validation: The protocol is self-validating through the initial analysis of individual, pure standards. The retention time for each pure isomer serves as a positive control and a reference for identifying the peaks in a mixed or unknown sample. Peak purity can be assessed using a photodiode array (PDA) detector.

Conclusion

The isomers of formyl-methylbenzoic acid, while sharing the same molecular formula, are distinct chemical entities. Their synthesis requires careful consideration of regioselectivity, and their unique physical and spectroscopic properties allow for their unambiguous identification. For researchers in drug development, materials science, and organic synthesis, understanding the nuances of these isomers is not merely an academic exercise; it is a prerequisite for the rational design and successful execution of their work. The choice of isomer can profoundly impact the outcome of a synthetic sequence, the properties of a new material, or the biological activity of a target molecule. This guide serves as a foundational resource for navigating the isomeric complexity and harnessing the synthetic potential of these versatile building blocks.

References

  • Vulcanchem. (n.d.). 3-Formyl-4-ethyl-benzoic acid.
  • Benchchem. (n.d.). 4-Formyl-3-methylbenzoic acid.
  • IUCr. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid.
  • ChemicalBook. (2026). 4-Formylbenzoic acid.
  • MedchemExpress.com. (n.d.). 4-Formylbenzoic acid.
  • PubChem. (n.d.). Methyl 4-Formylbenzoate.
  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 5-formyl-2-methylbenzoate.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl-.
  • Sigma-Aldrich. (n.d.). 3-Formyl-4-hydroxybenzoic acid.
  • AChemBlock. (n.d.). 4-Formyl-3-methylbenzoic acid 95%.
  • Sigma-Aldrich. (n.d.). 2-formyl-5-methylbenzoic acid.
  • BLD Pharm. (n.d.). 5-Formyl-2-methylbenzoic acid.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Sigma-Aldrich. (n.d.). 4-Formyl-2-methylbenzoic acid.

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3-Formyl-4-methylbenzoic acid vs 4-formylbenzoic acid reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-formylbenzoic acid (4-FBA) and its sterically hindered analogue, 3-formyl-4-methylbenzoic acid (3-F-4-MBA) . While both compounds serve as bifunctional building blocks (aldehyde + carboxylic acid) in drug discovery and Metal-Organic Framework (MOF) synthesis, their reactivity profiles differ fundamentally due to electronic and steric effects.

  • 4-Formylbenzoic Acid: A highly reactive, para-substituted electrophile ideal for rapid Schiff base formation and linear MOF linkers.

  • This compound: A sterically congested, electron-rich variant requiring modified synthetic protocols, often used to introduce asymmetry or restrict conformational freedom in bioactive molecules.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The structural distinction lies in the position of the formyl group relative to the carboxylic acid and the presence of the ortho-methyl group in 3-F-4-MBA.

Feature4-Formylbenzoic Acid This compound
CAS Number
Structure Para-substituted (1,4)Trisubstituted (1,3,[1][2][3]4)
Electronic Nature Electron-Deficient Aldehyde (Activated)Electron-Rich Aldehyde (Deactivated)
Steric Environment UnhinderedOrtho-Methyl Hindrance
Melting Point 247–250 °C~154–160 °C (Structure dependent)
Solubility DMSO, DMF, Hot EthanolDMSO, DMF, Methanol (Higher Lipophilicity)

Mechanistic Reactivity Analysis

Electronic Effects (Hammett Principles)
  • 4-Formylbenzoic Acid: The carboxylic acid group at the para position acts as a strong Electron Withdrawing Group (EWG). Through resonance and induction, it pulls electron density away from the benzene ring, increasing the electrophilicity of the aldehyde carbon. This makes 4-FBA highly susceptible to nucleophilic attack (e.g., by amines or hydrides).

  • This compound: The methyl group is an Electron Donating Group (EDG) located ortho to the aldehyde. It donates electron density via induction (+I) and hyperconjugation, stabilizing the partial positive charge on the carbonyl carbon. This reduces the electrophilicity, making the aldehyde less reactive toward nucleophiles compared to 4-FBA.

Steric Effects (The Ortho Effect)
  • 3-F-4-MBA: The methyl group at position 4 is spatially adjacent (ortho) to the formyl group at position 3. This creates significant steric bulk, physically blocking the trajectory of incoming nucleophiles (such as primary amines in Schiff base formation).

  • Consequence: Reactions with 3-F-4-MBA typically require higher temperatures, longer reaction times, or stronger catalysts to overcome this energy barrier.

Experimental Case Study: Schiff Base Formation

The following protocols validate the reactivity differences described above. The synthesis of a Schiff base (imine) using a primary amine (e.g., aniline) serves as the benchmark reaction.

Protocol A: Rapid Condensation (4-Formylbenzoic Acid)

Target: High-yield synthesis under mild conditions.

  • Reagents: Dissolve 1.0 eq of 4-formylbenzoic acid and 1.0 eq of aniline in absolute ethanol (0.5 M concentration).

  • Catalysis: Add 1-2 drops of glacial acetic acid (catalytic).

  • Reaction: Reflux at 78 °C for 2–3 hours .

    • Observation: Precipitate often forms quickly due to the high electrophilicity of the aldehyde.

  • Workup: Cool to room temperature. Filter the solid precipitate, wash with cold ethanol, and dry.

  • Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

Protocol B: Sterically Demanding Condensation (this compound)

Target: Forcing conditions to overcome ortho-methyl hindrance.

  • Reagents: Dissolve 1.0 eq of This compound and 1.1 eq of aniline in dry Toluene (higher boiling point than ethanol).

  • Setup: Equip the flask with a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).

  • Catalysis: Add 5 mol% p-toluenesulfonic acid (pTSA) as a stronger acid catalyst.

  • Reaction: Reflux at 110 °C for 12–16 hours .

    • Note: The ortho-methyl group slows the formation of the tetrahedral intermediate. Removal of water is critical to prevent hydrolysis of the unstable intermediate.

  • Workup: Concentrate solvent in vacuo. Recrystallize from Ethanol/DMF mixture.

Visualizing the Reactivity Difference

The following diagram illustrates the competing electronic and steric vectors that dictate the reactivity of these two compounds.

ReactivityComparison cluster_0 4-Formylbenzoic Acid (High Reactivity) cluster_1 This compound (Low Reactivity) FBA 4-Formylbenzoic Acid (Para-COOH) EWG COOH Effect: Electron Withdrawal (Increases Electrophilicity) FBA->EWG Target1 Aldehyde Carbon (Highly Positive u03B4+) EWG->Target1 Activates MBA This compound (Ortho-Methyl) EDG Methyl Effect: Electron Donation (Decreases Electrophilicity) MBA->EDG Steric Steric Hindrance: Blocks Nucleophile MBA->Steric Target2 Aldehyde Carbon (Reduced u03B4+) EDG->Target2 Deactivates Steric->Target2 Blocks

Figure 1: Mechanistic comparison showing how the para-COOH group activates 4-FBA, while the ortho-methyl group deactivates and sterically hinders 3-F-4-MBA.

Applications in Research

Metal-Organic Frameworks (MOFs)
  • 4-FBA: Used to create linear, rigid linkers. The symmetry allows for predictable pore structures (e.g., IRMOF series derivatives).

  • 3-F-4-MBA: The methyl group introduces a "kink" and steric bulk. This is used to prevent interpenetration of MOF networks, thereby increasing available surface area, or to tune the pore size for selective gas separation (e.g., CO₂ vs. N₂).

Drug Discovery
  • Isosteric Replacement: 3-F-4-MBA is often used to replace 4-FBA residues to increase lipophilicity (LogP) and metabolic stability. The ortho-methyl group can block metabolic oxidation sites on the ring.

References

  • PubChem. (n.d.). 4-Formylbenzoic acid (CID 12088). National Library of Medicine. Retrieved from [Link]

  • Halz, J. H., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. IUCrData. Retrieved from [Link][3]

Sources

A Senior Application Scientist's Guide to the Inter-laboratory Validation of Analytical Methods for 3-Formyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 3-Formyl-4-methylbenzoic acid, a crucial process for ensuring method robustness and transferability across different quality control laboratories. As a key intermediate or potential impurity in pharmaceutical manufacturing, the accurate and consistent quantification of this compound is paramount for regulatory compliance and product quality. This document moves beyond a simple checklist, delving into the scientific rationale behind the validation protocol, grounded in the principles outlined by the International Council for Harmonisation (ICH).

The Imperative for Inter-Laboratory Validation

Before an analytical method can be considered truly robust and suitable for widespread deployment—for instance, in a global manufacturing network or between a contract development and manufacturing organization (CDMO) and its client—it must demonstrate reproducible performance in different environments. A single-laboratory validation establishes the method's performance characteristics under controlled conditions. However, inter-laboratory validation, or "Reproducibility," is the ultimate test of a method's transferability.[1][2] It assesses the method's precision when confronted with the inherent variability of different laboratories, which includes different analysts, equipment, reagent sources, and ambient conditions.[3]

This guide will focus on a High-Performance Liquid Chromatography (HPLC) method, as it represents the most suitable analytical technique for a non-volatile, polar aromatic compound like this compound.

Part I: The Foundation - Single-Laboratory Method Validation

An inter-laboratory study is predicated on a thoroughly validated core method. The originating laboratory must first conduct a comprehensive validation to establish its fundamental performance characteristics, as stipulated by ICH Q2(R2) guidelines.[4][5] This initial phase ensures that the method is fundamentally sound before investing the resources in a multi-site study.

The core validation parameters are summarized below. The causality behind each is critical: we test these parameters not merely to check boxes, but to build a complete, evidence-based picture of the method's capabilities and limitations.

Validation ParameterScientific Rationale & PurposeCommon Acceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This is the cornerstone of a reliable method.Peak purity analysis (e.g., via photodiode array detector) should pass. No co-elution at the analyte's retention time from placebo or known impurities.
Linearity To demonstrate that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[6] This validates the use of a calibration curve for quantification.Coefficient of determination (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.[6] This is typically assessed by spiking a placebo matrix with known amounts of the analyte (% recovery).Mean recovery between 98.0% and 102.0% for drug substance/product assay.[7]
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:
RepeatabilityIntra-assay precision: Measures variability under the same operating conditions over a short interval.[3]Relative Standard Deviation (%RSD) ≤ 2.0%.[8]
Intermediate PrecisionWithin-laboratory variation: Assesses the impact of random events like different days, analysts, or equipment on precision.[1][7]Overall %RSD for all conditions should be ≤ 2.0%.[7]
ReproducibilityInter-laboratory precision: The focus of this guide. Assessed through a collaborative study.[2]Varies by application, but an overall %RSDR of ≤ 5% is often targeted.
Limit of Quantitation (LOQ) To identify the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[6]Signal-to-noise ratio ≥ 10. Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Range To confirm the interval over which the method is precise, accurate, and linear.[2] For an assay, this is typically 80% to 120% of the target concentration.[2]All accuracy and precision criteria must be met at the extremes of the range.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C).[6]System suitability parameters (e.g., peak tailing, resolution) should remain within specifications. Assay results should not significantly change.

Part II: Designing the Inter-Laboratory Validation Study

Once the single-laboratory validation is successfully completed, the method is ready for the inter-laboratory trial. The goal is to provide all participating laboratories with an identical, unambiguous protocol and common samples to isolate the variable of inter-laboratory performance.

Experimental Workflow for Inter-Laboratory Validation

The entire process, from protocol finalization to the concluding report, follows a structured, multi-stage workflow designed to ensure data integrity and a meaningful statistical evaluation.

G cluster_0 Phase 1: Originating Laboratory cluster_1 Phase 2: Centralized Coordination cluster_2 Phase 3: Participating Laboratories cluster_3 Phase 4: Data Consolidation & Analysis A Method Development & Single-Lab Validation (ICH Q2) B Finalize Validation Protocol & Data Reporting Sheets A->B C Prepare & Qualify Homogeneous Samples (e.g., 3 Concentrations) B->C D Distribute Protocol, Samples & Reference Standard to Labs C->D LabA Lab A Analysis D->LabA LabB Lab B Analysis D->LabB LabC Lab C Analysis D->LabC E Receive & Verify Data from All Labs LabA->E LabB->E LabC->E F Statistical Analysis (ANOVA, Cochran's Test) E->F G Generate Final Validation Report F->G H H G->H Method Deemed Reproducible

Caption: Workflow for the Inter-Laboratory Method Validation Study.

Detailed Protocol for Participating Laboratories

1. Objective: To determine the reproducibility of the HPLC method for the quantification of this compound.

2. Materials Provided by Originating Laboratory:

  • A single, common lot of this compound reference standard with a certificate of analysis.

  • Three sets of homogeneous samples, blinded and labeled, corresponding to low, medium, and high concentrations (e.g., 80%, 100%, and 120% of the target assay concentration).

  • The finalized analytical method and validation protocol document.

3. HPLC Method Parameters (Example):

  • Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

4. Experimental Procedure:

  • System Suitability: Before analysis, perform five replicate injections of the 100% concentration standard solution. The %RSD for the peak area must be ≤ 1.0%, and the tailing factor must be ≤ 1.5. This confirms the system is performing correctly on the day of analysis.

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in the diluent. Perform serial dilutions to create calibration standards covering the expected range (e.g., 50% to 150% of the target concentration).

  • Sample Preparation: Prepare each of the three provided concentration samples in triplicate. This means each laboratory will analyze a total of 9 samples.

  • Analysis:

    • Generate a calibration curve by injecting the calibration standards. Verify that the r² is ≥ 0.999.

    • Inject the prepared samples.

    • Quantify the concentration of this compound in each sample preparation using the calibration curve.

  • Data Reporting: For each of the 9 sample preparations, report the calculated concentration. Submit all raw data, including chromatograms and system suitability results, to the coordinating laboratory using the provided data sheets.

Part III: Statistical Analysis and Interpretation

The data from all participating laboratories are collated and subjected to rigorous statistical analysis to parse out different sources of variation.

Data Analysis and Presentation

Statistical tools such as Analysis of Variance (ANOVA) are employed to differentiate between within-laboratory precision (repeatability) and between-laboratory precision (reproducibility).[9] Outlier tests (e.g., Cochran's C test for variances) should be performed to identify any laboratories with significantly different precision from the others.

The results are best summarized in a table that allows for easy comparison.

Table 2: Summary of Inter-Laboratory Validation Results

Concentration LevelNumber of LabsMean Concentration (mg/mL)Repeatability (%RSDr)Reproducibility (%RSDR)
Low (80%) 30.810.9%2.5%
Medium (100%) 31.020.7%2.1%
High (120%) 31.190.8%2.3%
Acceptance Criteria and Conclusion

The primary criterion for a successful inter-laboratory validation is the overall reproducibility relative standard deviation (%RSDR). While specific limits depend on the application, for a drug substance or drug product assay, a %RSDR of ≤ 5% is generally considered evidence of a robust and transferable method.

Based on the hypothetical data above, the method demonstrates excellent reproducibility, with all %RSDR values well below the 5% threshold. This provides a high degree of confidence that the analytical method will yield comparable results regardless of the laboratory in which it is performed. This successful validation underpins the method's standardization and prepares it for inclusion in regulatory filings and routine quality control operations.

References

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central, National Institutes of Health. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Methyl 4-Formylbenzoate | C9H8O3. PubChem, National Institutes of Health. [Link]

  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Analytica Chimica Acta. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • This compound (C9H8O3). PubChem, National Institutes of Health. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Trends in inter-laboratory method validation. Eurachem. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research. [Link]

  • Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline. [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]

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Safety Operating Guide

3-Formyl-4-methylbenzoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 3-Formyl-4-methylbenzoic Acid requires a nuanced understanding of its dual-functionality. As a compound containing both a carboxylic acid (


) and a reactive aldehyde (

) group, it presents specific stability challenges that generic "organic waste" protocols often overlook.[1][2]

This guide moves beyond simple compliance, establishing a lifecycle management protocol that prevents cross-reactivity in waste streams and ensures complete thermal destruction.

Chemical Identity & Hazard Assessment
ParameterSpecification
Chemical Name This compound
CAS Number 202865-83-6
Molecular Formula

Physical State Solid (Powder/Crystalline)
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water.[1][2]
Core Hazards (GHS) H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2]
Reactivity Profile Dual-Active: Weak acid (proton donor) and reducing agent (aldehyde).[1][2]

Segregation Logic: The "Why" Behind the Protocol

Blindly tossing this compound into a general waste carboy is a safety risk.[2] You must segregate based on its functional group reactivity to prevent "trash can chemistry"—uncontrolled reactions inside waste containers.[2]

  • Risk 1: The Aldehyde Factor (Incompatibility with Oxidizers) [2]

    • Mechanism:[2][3][4] The formyl group (

      
      ) is easily oxidized to a carboxylic acid.[2]
      
    • Danger:[2] Mixing with strong oxidizers (e.g., Nitric Acid waste, Permanganates, Dichromates) can generate significant heat and potentially ignite organic solvents in the waste container.[1][2]

    • Protocol:NEVER mix with Oxidizing Acid waste streams.[2]

  • Risk 2: The Acid Factor (Incompatibility with Bases) [2]

    • Mechanism:[2][3][4] The carboxylic acid group will neutralize upon contact with strong bases (e.g., Sodium Hydroxide, Ammonia).[2]

    • Danger:[2] While simple neutralization is a standard treatment, doing so in a closed waste container generates exothermic heat, which can pressurize the vessel or volatilize other solvents.[2]

    • Protocol: Segregate from Basic/Caustic waste unless intentional, controlled neutralization is performed in an open vessel.[2]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf stock, weighing boat residues, failed reaction solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2]

  • Labeling: Mark clearly as "Solid Organic Waste - Irritant." List specific constituents: "this compound."[1][2]

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to dusting, dampen slightly with mineral oil or a high-flashpoint solvent to prevent inhalation hazards during transfer.[2]

  • Final Fate: High-temperature incineration.[2]

Scenario B: Disposal of Solution/Reaction Mixtures

Applicable for: Mother liquors, HPLC effluent, washing solvents.[1][2][5]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "General Organic" waste stream (usually non-halogenated).[2]

  • pH Check (The Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.[2]

    • Requirement: If pH < 3, the solution is significantly acidic.[2]

    • Validation: Do not add to a carboy containing basic waste (high pH) or cyanides (risk of HCN gas generation).[2]

  • Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Note: If the solution contains Halogenated solvents (DCM, Chloroform), it must go into the "Halogenated Waste" stream.[2] The compound itself does not contain halogens, but the solvent dictates the stream.[2]

Emergency Contingency: Spills & Exposure[2][6]

The "Ethanol Dampening" Technique Dry sweeping this powder creates a respiratory hazard (H335).[2] Use this wet-method for cleanup:

  • Isolate: Evacuate the immediate area (3-meter radius).[2]

  • PPE: Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.[2]

  • Dampen: Gently spray the spill with 60-70% Ethanol or Isopropanol.[2] This suppresses dust and initiates solvation.[2]

  • Collect: Use absorbent pads or paper towels to wipe up the damp slurry.[2]

  • Contain: Place all contaminated absorbents into a sealable bag (Ziploc style) and then into the solid hazardous waste bin.

  • Verify: Wipe the surface again with water and check pH to ensure no acidic residue remains.[2]

Decision Logic Diagram

The following workflow illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid/Solution Waste StateCheck->Liquid Is Solution SolidCont Container Selection: HDPE or Amber Glass Solid->SolidCont SolventCheck Check Solvent Type Liquid->SolventCheck SolidLabel Label: 'Solid Organic - Irritant' SolidCont->SolidLabel Incineration Final Fate: High-Temp Incineration SolidLabel->Incineration Halo Halogenated Solvent? (e.g., DCM, Chloroform) SolventCheck->Halo HaloStream Halogenated Organic Waste Halo->HaloStream Yes Segregation CRITICAL SEGREGATION: Is waste stream Oxidizing or Basic? Halo->Segregation No HaloStream->Incineration NonHaloStream Non-Halogenated Organic Waste Proceed Proceed to Bulking NonHaloStream->Proceed Segregation->NonHaloStream No (Compatible) Stop STOP: Do Not Mix. Risk of Fire/Reaction Segregation->Stop Yes (Oxidizer/Base) Proceed->Incineration

Figure 1: Operational decision tree for the segregation and disposal of this compound, emphasizing the critical segregation step to prevent reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733670, this compound. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]

Sources

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